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Introduction
Pentylenetetrazol (PTZ), also known as pentylenetetrazole, Metrazol, or Cardiazol, is a central

nervous system stimulant whose historical application in psychiatry marked a pivotal moment in

the development of biological treatments for severe mental illness. Initially introduced in the

1930s for convulsive therapy, its use was based on the principle of inducing controlled seizures

to alleviate psychotic symptoms. Though its clinical application was short-lived, PTZ's legacy

persists, as it remains a crucial pharmacological tool in preclinical epilepsy research. This guide

provides a comprehensive technical overview of the history, mechanism, clinical protocols, and

eventual decline of PTZ in convulsive therapy, as well as its modern applications in

neuroscience.

Historical Development and Rationale
The genesis of PTZ convulsive therapy is credited to the Hungarian neuropsychiatrist Ladislas

J. Meduna.[1] In the early 1930s, Meduna developed a hypothesis of "biological antagonism"

between epilepsy and schizophrenia, based on observations that the two disorders rarely

occurred together and that post-mortem brains of epileptic patients showed an increase in glial

cells, which he noted were sparse in the brains of schizophrenic patients.[1][2] He theorized

that inducing epileptic-like seizures in patients with schizophrenia could produce a therapeutic

effect.[3]
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Meduna began his first experiments on January 2, 1934, initially using intramuscular injections

of camphor oil to induce seizures.[2] However, the onset of seizures with camphor was slow

and unreliable. He soon switched to an aqueous solution of pentylenetetrazol (marketed as

Cardiazol), a synthetic compound that could be administered intravenously, inducing a seizure

within minutes.[2][4] The first treatment with PTZ was administered on January 23, 1934, to a

patient with catatonic schizophrenia, who showed dramatic improvement after a course of

treatment.[1] By 1937, Cardiazol convulsive therapy was in use worldwide.[1]
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Caption: Historical timeline of pentylenetetrazol (PTZ) in convulsive therapy.

Mechanism of Action
Pentylenetetrazol's primary mechanism of action is as a noncompetitive antagonist of the

gamma-aminobutyric acid type A (GABA-A) receptor complex.[5][6] GABA is the principal

inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A

receptor opens an intrinsic chloride (Cl⁻) channel, leading to hyperpolarization and reduced

neuronal excitability.

PTZ is understood to bind at or near the picrotoxin site within the GABA-A receptor's chloride

ionophore.[7][8] This action does not prevent GABA from binding but allosterically inhibits the

receptor's function, blocking the influx of chloride ions.[9] This reduction in GABAergic inhibition

leads to widespread neuronal depolarization and hyperexcitability, culminating in a generalized

seizure.[10] Single-channel recordings have shown that PTZ decreases the channel's open

probability primarily by increasing the duration of its closed states.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10336561/
https://pubmed.ncbi.nlm.nih.gov/10336561/
https://academic.oup.com/schizbullopen/article/3/1/sgac053/6674259
https://en.wikipedia.org/wiki/Electroconvulsive_therapy
https://en.wikipedia.org/wiki/Electroconvulsive_therapy
https://www.benchchem.com/product/b1679298?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/14687864/
https://pubmed.ncbi.nlm.nih.gov/36752751/
https://pubmed.ncbi.nlm.nih.gov/11504794/
https://www.researchgate.net/figure/Effects-of-receptor-subunit-composition-on-PTZ-induced-inhibition-of-GABA-A-receptors-A_fig2_301893070
https://dcmh.exeter.ac.uk/case-studies/case-study-iii-1930-1958/treatment-social-therapies/physical-therapies/shock-treatment/
https://pubmed.ncbi.nlm.nih.gov/2445428/
https://pubmed.ncbi.nlm.nih.gov/11504794/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond its primary effect on GABA-A receptors, studies have indicated that PTZ also

modulates various neuronal ion channels, which may contribute to its convulsant effects. These

effects include:

Blocking voltage-dependent sodium (Na⁺), calcium (Ca²⁺), and potassium (K⁺) currents.[11]

Increasing Ca²⁺-activated K⁺ current.[11]

Altering the inactivation and activation curves of inward currents.[12]
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Caption: Simplified signaling pathway for PTZ's action on the GABA-A receptor.
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Clinical Application of Convulsive Therapy
Experimental Protocol (Clinical)
While protocols in the 1930s lacked the standardization of modern clinical trials, a general

procedure for Cardiazol shock therapy can be reconstructed from historical accounts.

Patient Preparation: The patient was placed in a supine position in bed, with pillows

positioned under the head and shoulders to hyperextend the spine, a measure intended to

prevent vertebral fractures during the convulsion.[13] Arms and legs were typically extended.

Drug Administration: A 10% aqueous solution of pentylenetetrazol (Cardiazol/Metrazol) was

administered via rapid intravenous injection.

Dosage: The initial dose was typically around 5 mL (500 mg). The goal was to induce a

grand mal (tonic-clonic) seizure. If the initial dose was insufficient, it could be increased in

subsequent sessions.

Seizure Onset and Characteristics: A seizure would typically occur within a minute of

injection. The period preceding the seizure was often marked by intense fear, dread, and a

feeling of impending death, as the patient remained conscious until the convulsion began.

[14] The seizure itself was an unmodified tonic-clonic convulsion.

Course of Treatment: A typical course consisted of multiple treatments, often administered

two to three times per week.[15] Meduna's first successful patient with catatonia received

nine seizures.[1] Good results were often reported after six to eight treatments.[16]

Efficacy Data
The efficacy of PTZ convulsive therapy was a subject of debate. Initial reports from Meduna

were highly optimistic, particularly for catatonia. However, broader studies suggested its utility

was more pronounced for affective disorders than for the core symptoms of schizophrenia.
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Year Diagnosis
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Outcome Source

Meduna's
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1935

Schizophreni

a
26

10

Recovered, 3

Improved

Re-appraisal

of Meduna's

Cohort (ICD-

10)

2012

Various

Psychotic

Disorders

23

All patients

with affective

disorders or

ATPD

responded;

only catatonic

symptoms

improved in

schizophrenia

cases.

[17]

Meduna's

Larger Cohort
1935

Catatonic

Schizophreni

a

110
Approx. 50%

Recovered

Danish

Psychiatry

Survey

~1941
Schizophreni

a
782

9 Full

Remissions

(<1.2%)

[18]

Danish

Psychiatry

Survey

~1941

Manic-

Depressive &

Psychogenic

Psychoses

Not Specified
>40% Full

Remissions
[18]

Adverse Effects and Decline
The clinical use of PTZ was fraught with significant adverse effects, which were instrumental in

its rapid decline.

Psychological Trauma: The most significant issue was the intense, conscious experience of

terror and anxiety in the moments between the injection and the loss of consciousness.[14]

This made patients extremely fearful of subsequent treatments.
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Physical Trauma: The unmodified seizures produced violent muscle contractions, leading to

a high rate of complications. Spinal compression fractures and fractures of the long bones

were hazardous and common side effects.[10][16] While specific rates for PTZ are scarce,

data from the era of unmodified electroconvulsive therapy (ECT) suggest vertebral fracture

rates could be as high as 35%.[19]

Cardiovascular Stress: The treatment placed considerable stress on the cardiovascular

system.[4]

By 1938, Ugo Cerletti and Lucio Bini in Rome had developed electroconvulsive therapy (ECT),

which used an electric current to induce seizures.[1][20] ECT offered several distinct

advantages over PTZ:

Instant Unconsciousness: The electrical stimulus rendered the patient immediately

unconscious, eliminating the period of terrifying anticipation.[4]

Greater Control and Safety: The seizure was considered less severe, leading to a lower

fracture rate.[4]

Ease of Administration: ECT was simpler and cheaper to administer than intravenous drug

injections.[20]

These factors led to ECT rapidly supplanting PTZ as the preferred method of convulsive

therapy.[20] In the United States, the Food and Drug Administration (FDA) officially revoked its

approval for PTZ in 1982.[11]

Modern Application in Preclinical Research
Despite its obsolescence in clinical therapy, PTZ has become an indispensable tool in

neuroscience research, particularly as a chemoconvulsant to model epilepsy and screen

potential antiepileptic drugs.[11][21]

Experimental Protocol (Animal Models)
The PTZ-induced seizure model is widely used in rodents to study generalized seizures. The

protocol can be adapted for acute seizure induction or for a "kindling" model, where repeated

subconvulsive doses lead to progressively more severe seizures.
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Animal Model: Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[4][22]

PTZ Preparation: PTZ is dissolved in sterile 0.9% saline, often at a concentration of 2-10

mg/mL. The solution should be prepared fresh on the day of the experiment.[16][22]

Administration: The standard route is an intraperitoneal (IP) injection.[22]

Dosage (Acute Seizure Model):

Mice: A single dose of 30-60 mg/kg is commonly used to induce tonic-clonic seizures.[22]

Rats: A single dose of 50 mg/kg or a two-step regimen (e.g., 50 mg/kg followed by 30

mg/kg 30 minutes later) can reliably induce seizures with low mortality.[4]

Dosage (Kindling Model): Repeated IP injections of a subconvulsive dose (e.g., 35 mg/kg in

mice) are administered every other day for several weeks.

Observation and Scoring: After injection, the animal is placed in an observation chamber for

at least 30 minutes. Seizure activity is scored using a standardized scale, such as the

Racine scale.

Racine Scale Score Behavioral Manifestation

0 No response

1
Ear and facial twitching, mouth and facial

movements

2 Myoclonic jerks, head nodding

3 Forelimb clonus, rearing

4
Clonic convulsions with rearing and falling onto

side

5
Repeated rearing and falling, generalized tonic-

clonic seizures

6 Severe tonic-clonic seizure leading to death
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(Source: Adapted from Racine, 1972 and subsequent modifications for PTZ models)[22]
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Caption: Experimental workflow for a preclinical acute PTZ seizure study.

Conclusion
The history of pentylenetetrazol in convulsive therapy represents a brief but crucial chapter in

biological psychiatry. Born from a scientifically flawed but therapeutically insightful hypothesis, it

demonstrated that inducing physiological changes in the brain could powerfully impact severe

mental illness. The severe adverse effects and psychological trauma associated with PTZ

therapy led to its rapid replacement by the more humane and manageable technique of ECT.

However, the story of PTZ did not end there. Its reliable ability to induce seizures by

antagonizing GABA-A receptor function has given it a second life as a standard and invaluable

tool in the laboratory, where it continues to aid researchers in understanding the fundamental

mechanisms of epilepsy and in the development of novel anticonvulsant therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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